molecular formula C9H7NO3 B12951469 2-(Furo[2,3-b]pyridin-5-yl)acetic acid

2-(Furo[2,3-b]pyridin-5-yl)acetic acid

Cat. No.: B12951469
M. Wt: 177.16 g/mol
InChI Key: CLQXVQWAYPDRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furo[2,3-b]pyridin-5-yl)acetic acid is a high-purity fused heterocyclic compound supplied under CAS Number 1503557-88-7 . This molecule features a acetic acid functional group attached to the 5-position of a furo[2,3-b]pyridine ring system, making it a valuable bifunctional building block in medicinal chemistry and drug discovery. The furopyridine core is a privileged scaffold in chemical research due to its diverse biological potential. Fused heterocyclic systems like furo[2,3-b]pyridine are of significant interest due to their wide range of pharmacological applications, which include serving as core structures in compounds with antibiotic, antiviral, antifungal, and anticancer properties . Researchers can utilize the reactive carboxylic acid moiety for amide coupling or other conjugation reactions, while the electron-rich fused heteroaromatic system can influence the pharmacokinetic properties and target binding of resulting molecules. This compound is provided with a documented purity of 98% and should be stored at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

2-furo[2,3-b]pyridin-5-ylacetic acid

InChI

InChI=1S/C9H7NO3/c11-8(12)4-6-3-7-1-2-13-9(7)10-5-6/h1-3,5H,4H2,(H,11,12)

InChI Key

CLQXVQWAYPDRBO-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=NC=C(C=C21)CC(=O)O

Origin of Product

United States

Preparation Methods

Cyclization via Knoevenagel Condensation and Acid-Catalyzed Cyclization

One industrially scalable approach involves:

  • Starting from a pyridine derivative bearing suitable leaving groups or reactive sites.
  • Performing a Knoevenagel condensation with an oxycarbonylmethylene reagent to form an α,β-unsaturated ester intermediate.
  • Subsequent acid-catalyzed intramolecular cyclization under controlled temperatures (typically between -18 °C and room temperature) using strong acids such as hydrochloric or sulfuric acid to form the fused furo[2,3-b]pyridine ring system.
  • Hydrolysis of the ester to yield the acetic acid substituent.

This method emphasizes control of reaction conditions to maximize yield and selectivity, with the cyclization step often performed at low temperatures (below 15 °C) to favor the desired isomer and minimize side reactions.

Wittig Olefination and Deconjugation Followed by Hydrolysis

Another synthetic route reported involves:

  • Starting from a ketone precursor, a Wittig olefination with a phosphonium ylide such as triphenylphosphonium methyl acetate generates an α,β-unsaturated ester.
  • A base-mediated deconjugation step (e.g., using DBU in THF) converts the α,β-unsaturated ester to a β,γ-unsaturated ester.
  • Hydrolysis of the ester under basic conditions (e.g., 2N NaOH in THF at reflux) affords the corresponding carboxylic acid.
  • Further functionalization and cyclization steps lead to the formation of the furo[2,3-b]pyridine core with the acetic acid substituent at the 5-position.

Oxidative Dehydroselenylation and Reduction

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Notes
Knoevenagel condensation Oxycarbonylmethylene reagent, DBU or NaOMe Alcoholic solvent, room temperature
Acid-catalyzed cyclization HCl or H2SO4, 0 to -18 °C Intramolecular transacetalisation
Ester hydrolysis NaOH or KOH, reflux in THF Converts ester to acetic acid
Wittig olefination Ph3P=CHCO2Et, reflux in CHCl3 Forms α,β-unsaturated ester
Deconjugation DBU, reflux in THF Converts α,β-unsaturated ester to β,γ-unsaturated ester
Phenylselenylation PhSeCl, room temperature Introduces phenylselenyl group
Oxidative dehydroselenylation NaIO4, room temperature Forms α,β-unsaturated lactone
Reduction DIBAL-H, ice bath Forms furan ring
Aromatization t-BuOK, THF Yields aromatic furo[2,3-b]pyridine

Research Findings and Optimization Notes

  • The order of reagent addition and temperature control significantly influence the yield and selectivity of the cyclization and condensation steps.
  • Use of non-nucleophilic bases such as DBU or sodium methoxide in alcoholic solvents improves the Knoevenagel condensation efficiency.
  • Reduction with DIBAL-H is preferred over other hydride reagents (LiBH4, LiAlH4) due to cleaner reaction profiles and higher yields in forming the furan ring.
  • Acid-catalyzed cyclization steps are best performed at low temperatures to avoid side reactions and to favor the formation of the desired isomer.
  • The oxidative dehydroselenylation step provides a high-yielding route to α,β-unsaturated lactones, key intermediates in the synthesis.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Knoevenagel + Acid Cyclization Condensation, acid-catalyzed cyclization, ester hydrolysis Industrial scalability, stereoselectivity Requires careful temperature control
Wittig + Deconjugation + Hydrolysis Wittig olefination, base-mediated deconjugation, hydrolysis Straightforward, good yields Multi-step, requires purification
Phenylselenylation + Oxidation + Reduction Phenylselenylation, oxidative dehydroselenylation, DIBAL-H reduction High yield, clean reactions Use of selenium reagents, toxic waste
Nef Reaction + Transacetalisation Nitroalkane addition, Nef reaction, acid-catalyzed cyclization Allows functional group transformations Complex sequence, multiple steps

This detailed overview synthesizes diverse research findings and patents to present a comprehensive picture of the preparation methods for 2-(Furo[2,3-b]pyridin-5-yl)acetic acid. The choice of method depends on the scale, desired stereochemistry, and available starting materials, with each route offering distinct advantages and challenges.

Chemical Reactions Analysis

Types of Reactions

2-(Furo[2,3-b]pyridin-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized analogs .

Scientific Research Applications

2-(Furo[2,3-b]pyridin-5-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Furo[2,3-b]pyridin-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to disrupt key cellular signaling pathways by binding to proteins such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions can lead to the inhibition of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Furo[2,3-b]pyridine vs. Chromeno[2,3-b]pyridine
  • Furo[2,3-b]pyridine: Features a fused furan (oxygen-containing) and pyridine ring.
  • Chromeno[2,3-b]pyridine: Contains a fused benzene and pyridine ring (chromene system). The extended conjugation stabilizes intermediates, as seen in the synthesis of 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acid derivatives (70–92% yields in DMSO) .
Substituent Effects
  • Electron-Withdrawing Groups (EWGs) : Halogens (e.g., Cl, Br) enhance intermediate stability via charge delocalization, improving yields (e.g., 4g: 85% yield with Br substitution) .
  • Electron-Donating Groups (EDGs) : Methoxy or methyl groups reduce yields (e.g., 4a: 65% with –OCH₃) due to destabilized intermediates .

Acetic Acid Derivatives

2-Fluoro-5-methoxy-3-pyridineacetic Acid
  • Structure : Pyridine ring substituted with fluorine (C-2) and methoxy (C-5), linked to acetic acid at C-3.
  • Properties : Predicted pKa = 3.65 (acidic), boiling point = 366.7°C, and density = 1.338 g/cm³ .
  • Comparison: The fluorine atom increases acidity compared to non-halogenated analogs. The furanopyridine core in 2-(Furo[2,3-b]pyridin-5-yl)acetic acid may exhibit higher acidity due to the electron-withdrawing furan oxygen.
2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acid
  • Structure: Chromeno[2,3-b]pyridine core with malonic acid and cyano/amino substituents.
  • Synthesis: Achieved via multicomponent reactions (MCRs) in DMSO (24 hours, 65–98% yields).
  • Comparison : The malonic acid moiety introduces bifunctional reactivity (two carboxylic acid groups), unlike the single acetic acid group in the target compound.

Key Research Findings

Synthetic Efficiency: Chromeno[2,3-b]pyridine derivatives are synthesized efficiently via MCRs in DMSO, highlighting the role of solvent polarity and substituent effects .

Acidity Trends: Fluorine and oxygen atoms in pyridine/furan systems lower pKa values compared to non-halogenated analogs, enhancing biological or catalytic utility .

Thermal Stability: High melting points (165–229°C) of chromeno[2,3-b]pyridine derivatives suggest thermal robustness, likely applicable to the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.